molecular formula C12H15BrO B7862663 1-(3-Bromophenyl)-4-methylpentan-2-one

1-(3-Bromophenyl)-4-methylpentan-2-one

Cat. No.: B7862663
M. Wt: 255.15 g/mol
InChI Key: INELAFMYLMIXPZ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-4-methylpentan-2-one is a substituted pentan-2-one derivative featuring a 3-bromophenyl group at position 1 and a 4-methyl group on the pentanone backbone. This compound belongs to the aryl ketone family, characterized by a ketone functional group attached to an aromatic ring.

Properties

IUPAC Name

1-(3-bromophenyl)-4-methylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-9(2)6-12(14)8-10-4-3-5-11(13)7-10/h3-5,7,9H,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INELAFMYLMIXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3-Bromophenyl)-4-methylpentan-2-one with structurally or functionally related compounds, focusing on physicochemical properties, toxicity, and biological activity.

4-Methylpentan-2-one (MIBK; CAS 108-10-1)

  • Structure : Lacks the 3-bromophenyl substituent, retaining only the 4-methylpentan-2-one backbone.
  • Physicochemical Properties: Property Value Source Boiling Point 116–117°C Density 0.802 g/cm³ LogP (Octanol-Water) 1.33
  • Toxicity: Classified as harmful if inhaled (H332), suspected carcinogen (H351), and eye irritant (H319) .

4-Methylpentan-2-one Oxime (CAS 105-44-2)

  • Structure : Oxime derivative of MIBK with a hydroxylamine group replacing the ketone oxygen.
  • Physicochemical Properties :

    Property Value Source
    Molecular Weight 115.18 g/mol
    Hazard Classification Skin/Eye Irritant (H315/H319)
  • Reactivity : The oxime group enhances nucleophilic reactivity, making it useful in coordination chemistry.
  • Key Difference : Functional group substitution (oxime vs. ketone) alters chemical behavior and toxicity profile compared to 1-(3-Bromophenyl)-4-methylpentan-2-one.

Halogen-Substituted Chalcone Derivatives

  • Examples : (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (Compound 3) and analogs .
  • Structural Comparison : Chalcones feature α,β-unsaturated ketones, whereas 1-(3-Bromophenyl)-4-methylpentan-2-one is a saturated ketone.
  • Bioactivity: Compound IC50 (MCF-7 Cells) Cytotoxic Potential Source Compound 3 (Chalcone) 42.22 µg/mL Moderate activity 1-(3-Bromophenyl)-4-methylpentan-2-one* Not reported Unknown — *Hypothetical: The saturated structure may reduce bioactivity compared to chalcones’ conjugated systems.

1-(4-Bromo-2-fluorophenyl)pentan-1-one (CAS 1311197-91-7)

  • Structure : Differs in substituent positions (4-bromo, 2-fluoro vs. 3-bromo) and ketone position (pentan-1-one vs. pentan-2-one).

Critical Insights

  • Bioactivity Gap : Unlike chalcone derivatives, saturated ketones like 1-(3-Bromophenyl)-4-methylpentan-2-one may lack conjugated systems critical for cytotoxic interactions, necessitating further study .
  • Toxicity Considerations: Brominated aryl ketones often require rigorous hazard evaluation, as seen in MIBK’s carcinogenic classification .

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